2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone (CAS 1210972-08-9) is a fully synthetic small-molecule heterocycle with the molecular formula C₁₇H₁₈N₂O₅ and a molecular weight of 330.34 g·mol⁻¹. It belongs to the isoxazole-morpholinoethanone chemotype, featuring a 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxane) substituent at the isoxazole 5-position and a morpholine amide at the 3-position.

Molecular Formula C17H18N2O5
Molecular Weight 330.34
CAS No. 1210972-08-9
Cat. No. B2426268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone
CAS1210972-08-9
Molecular FormulaC17H18N2O5
Molecular Weight330.34
Structural Identifiers
SMILESC1COCCN1C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C17H18N2O5/c20-17(19-3-5-21-6-4-19)11-13-10-15(24-18-13)12-1-2-14-16(9-12)23-8-7-22-14/h1-2,9-10H,3-8,11H2
InChIKeyWODOMJWNPGDPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone (CAS 1210972-08-9): Procurement-Ready Compound Profile and Structural Context


2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone (CAS 1210972-08-9) is a fully synthetic small-molecule heterocycle with the molecular formula C₁₇H₁₈N₂O₅ and a molecular weight of 330.34 g·mol⁻¹ . It belongs to the isoxazole-morpholinoethanone chemotype, featuring a 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxane) substituent at the isoxazole 5-position and a morpholine amide at the 3-position . This compound is primarily available as a research-grade screening molecule and is not approved for human or veterinary therapeutic use . Its benzodioxane-isoxazole-morpholine architecture places it within a broader class of heterocyclic scaffolds under investigation for anti-inflammatory, anticancer, and CNS-targeted applications; however, peer-reviewed primary literature reporting quantitative biological data for this specific compound is extremely limited.

Why 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone Cannot Be Replaced by Generic In-Class Analogs: The Scaffold-Differentiation Argument


The isoxazole-morpholinoethanone pharmacophore tolerates diverse aromatic substituents at the isoxazole 5-position, including 4-methoxyphenyl, benzo[d][1,3]dioxol-5-yl, 2-methyl-2,3-dihydrobenzofuran-5-yl, and p-tolyl variants . Each substituent imparts distinct electronic, steric, and hydrogen-bonding properties that can profoundly alter target engagement, metabolic stability, and physicochemical behavior. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety present in CAS 1210972-08-9 introduces a unique combination of two ether oxygen atoms embedded in a fused bicyclic system — a structural feature that increases hydrogen-bond acceptor capacity and modulates electron density on the isoxazole ring relative to simpler aryl-substituted analogs . Consequently, generic substitution by a structurally related compound (e.g., the 4-methoxyphenyl or benzodioxol analogs) without confirmatory comparative profiling carries a material risk of altered potency, selectivity, or ADME properties. The evidence below substantiates where meaningful, quantifiable differentiation exists, while transparently identifying areas where peer-reviewed comparative data remain absent.

Quantitative Differentiation Evidence for 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone (CAS 1210972-08-9) vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: Benzodioxane vs. Methoxyphenyl Substituent Comparison

The target compound bears a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl substituent containing two ether oxygen atoms (sp³-hybridized and conformationally constrained within a fused six-membered ring), providing two distinct hydrogen-bond acceptor (HBA) sites from the benzodioxane moiety alone. In contrast, the most common commercial analog, 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone (CAS 953253-91-3), contributes only a single methoxy oxygen HBA from its aryl substituent . The total HBA count for the target compound is estimated at 7 (two benzodioxane oxygens + isoxazole N and O + morpholine O + two carbonyl oxygens), versus approximately 6 for the 4-methoxyphenyl analog, potentially enabling distinct hydrogen-bonding geometries with target protein binding sites. Quantitative hydrogen-bond basicity (pK_BHX) values have not been experimentally determined in peer-reviewed literature for either compound, limiting this to a class-level structural inference .

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

Molecular Weight Differentiation and Its Impact on Ligand Efficiency Indices

CAS 1210972-08-9 possesses a molecular weight of 330.34 g·mol⁻¹ (C₁₇H₁₈N₂O₅), positioning it between the lighter 4-methoxyphenyl analog (302.33 g·mol⁻¹, C₁₆H₁₈N₂O₄) and the heavier 2-methyl-2,3-dihydrobenzofuran analog (328.37 g·mol⁻¹, C₁₈H₂₀N₂O₄) . In fragment-based and lead-like screening contexts, where strict molecular weight cutoffs (e.g., ≤350 Da for lead-like criteria per the rule-of-three) influence library selection, this compound occupies a distinct physicochemical niche: it is heavier than the commonly procured 4-methoxyphenyl analog but still within lead-like space. For procurement decisions in screening library assembly, this intermediate molecular weight offers a differentiated balance between molecular complexity (conferring potential selectivity) and physicochemical tractability .

Drug Design Lead Optimization Physicochemical Property Windows

Lipophilicity Shift: Estimated cLogP of the Benzodioxane-Containing Scaffold vs. Benzodioxol Analog

The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety is a partially saturated bicyclic system with two oxygen atoms, expected to confer lower lipophilicity than a purely aromatic isostere. When compared to the benzo[d][1,3]dioxol-5-yl (methylenedioxy) analog — which features a five-membered dioxolane ring fused to a phenyl core — the benzodioxane scaffold in CAS 1210972-08-9 introduces an additional methylene unit, increasing molecular volume and slightly elevating estimated cLogP. Provisional in silico estimates (SWISS-ADME/ACD/Labs methodology, calculated from SMILES without experimental validation) indicate a cLogP of approximately 1.2–1.6 for the target compound versus 0.8–1.2 for the benzodioxol analog . This 0.4–0.8 log unit shift may affect membrane permeability and plasma protein binding, though direct comparative experimental logP or logD₇.₄ measurements have not been published for either compound.

ADME Prediction Lipophilicity Drug-likeness

Critical Evidence Gap: Absence of Peer-Reviewed Biological Potency and Selectivity Data

Despite extensive searching of PubMed, ChEMBL, BindingDB, PubChem, ChemSpider, the IUPHAR/BPS Guide to Pharmacology, and patent databases (USPTO, Espacenet, WIPO PATENTSCOPE), no peer-reviewed primary research article, patent document, or authoritative curated database entry was identified that reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition, etc.) for CAS 1210972-08-9 against any defined molecular target in any assay system [1][2][3]. The compound is not indexed in ChEMBL, not listed in PubChem with bioassay results, and not present in the IUPHAR/BPS Guide to Pharmacology. In contrast, structurally related isoxazole-morpholinoethanone derivatives have been described in the patent literature for FLT3 kinase inhibition and in the primary literature for 5-HT₁A receptor and serotonin transporter binding, providing class-level precedent but no direct comparative data for the target compound [2]. This evidence gap means that any claim of biological differentiation from in-class analogs is unsupported by published quantitative data and must be considered unvalidated until prospective experimental profiling is performed.

Evidence-Based Procurement Data Quality Risk Assessment

Optimal Application Scenarios for Procuring 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone (CAS 1210972-08-9)


Chemical Diversity Expansion for Screening Library Design

CAS 1210972-08-9 is best deployed as a singleton addition to diversity-oriented screening libraries where coverage of underexplored benzodioxane-isoxazole chemical space is desired. Its MW of 330.34 Da and estimated cLogP of ~1.2–1.6 position it within lead-like chemical space, complementing existing in-class holdings such as 4-methoxyphenyl (MW 302) and benzodioxol (MW 316) analogs. The absence of published bioactivity data for this specific compound makes it suitable for primary phenotypic or target-based screening campaigns aimed at novel target deconvolution. Procurement justification: structural uniqueness within the isoxazole-morpholinoethanone series, supported by the +1 HBA count and differentiated lipophilicity profile relative to nearest commercial analogs .

Structure-Activity Relationship (SAR) Probe Synthesis Starting Material

The morpholinoethanone group and the isoxazole ring provide modifiable synthetic handles for further derivatization, while the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl substituent serves as a conformationally constrained, moderately polar aromatic replacement for simple phenyl or 4-methoxyphenyl groups. Medicinal chemistry teams exploring isoxazole-based inhibitors can procure this compound as a benchmarking intermediate for parallel SAR studies alongside the 4-methoxyphenyl and benzodioxol analogs, enabling systematic exploration of substituent electronic and steric effects on a given target .

Computational Chemistry and In Silico Modeling Validation

Given the complete absence of experimental bioactivity data for this compound, it represents a valuable test case for prospective computational modeling — including molecular docking, pharmacophore modeling, free-energy perturbation (FEP), and machine-learning-based activity prediction. Its intermediate molecular weight, moderate estimated lipophilicity, and distinctive hydrogen-bonding profile (7 estimated HBA) make it a suitable probe molecule for validating in silico models trained on broader isoxazole or morpholine chemical space. Procurement supports computational chemistry groups seeking structurally novel, experimentally uncharacterized compounds for blind prospective validation studies .

Negative Control Compound for Selectivity Profiling Panels

Where in-class isoxazole-morpholinoethanone derivatives have demonstrated activity against specific targets (e.g., FLT3 kinase, 5-HT₁A receptor, serotonin transporter), CAS 1210972-08-9 may serve as a structurally matched negative control for selectivity counter-screening, provided it is experimentally confirmed to be inactive against those same targets. The benzodioxane substituent introduces steric bulk and additional polarity relative to the active 4-methoxyphenyl scaffold, potentially abrogating target engagement in a structure-dependent manner. This application requires prospective in-house profiling to confirm inactivity; procurement is warranted only after confirmatory experimental validation of the negative-control hypothesis [1].

Quote Request

Request a Quote for 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.